molecular formula C12H16F3NO4 B13204357 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13204357
M. Wt: 295.25 g/mol
InChI Key: AYEFRRLUMIYRFX-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group, a trifluoromethyl group, and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The azabicyclohexane core provides a rigid framework that can interact with enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in medicinal chemistry .

Properties

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

AYEFRRLUMIYRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O

Origin of Product

United States

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